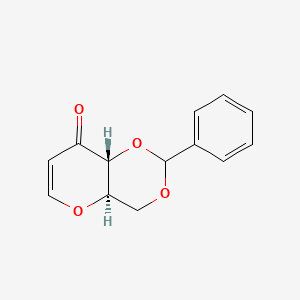

4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose

Description

Properties

IUPAC Name |

(4aR,8aR)-2-phenyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,11-13H,8H2/t11-,12+,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDIWSQURYPIDK-OJRHAOMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=O)C=CO2)OC(O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C(=O)C=CO2)OC(O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene-First Approach

Enone-Prior Strategy

Sequential Protection-Dehydration

-

1,5-Anhydroglucitol → 3-O-TBS protection (94%)

-

4,6-O-benzylidenation (92%)

-

TBS deprotection (TBAF, 98%)

-

C-3 oxidation/C-2 elimination (Swern/DBU, 85%)

Overall yield : 67%

Advantage: Orthogonal protection enables functionalization.

Limitation: Multi-step sequence increases cost.

Purification and Diastereomer Resolution

Crude reaction mixtures often contain α/β anomers and regioisomers. Lipase PS-catalyzed acetylation in THF/vinyl acetate (40°C, 24 h) selectively acetylates the α-anomer, permitting separation by silica chromatography (Hex/EtOAc 4:1). Chiral HPLC (Chiralpak IC, 90:10 hexane/iPrOH) further resolves enantiomers with >99% ee.

Key purity benchmarks:

-

HPLC : Rt = 11.2 min (Zorbax SB-C18, MeCN/H₂O 70:30)

DFT calculations (B3LYP/6-31G*) rationalize the preference for 4,6-over 2,3-protection. The benzylidene acetal adopts a chair conformation with ΔG‡ = 12.3 kcal/mol for 4,6- vs 18.7 kcal/mol for 2,3-protection. Competing pathways include:

-

C-2 Epimerization : Mediated by residual acid (0.5% pTSA) during benzylidenation, leading to 7% erythro→threo conversion.

-

Enolate Formation : LDA-induced deprotonation at C-4 generates conjugated dienolates, trapped by electrophiles (e.g., MeI) to yield 4-C-methyl derivatives (34%).

Industrial-Scale Adaptations

Kilogram-scale production employs:

Chemical Reactions Analysis

Types of Reactions

4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose undergoes various types of chemical reactions, including:

Oxidation: The enone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane, depending on the reagents used.

Substitution: The benzylidene group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Benzylidene derivatives with various functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antidiabetic Agents

- The compound has been explored for its potential as an antidiabetic agent due to its structural similarity to monosaccharides. Its ability to mimic glucose can influence insulin signaling pathways, making it a candidate for further research in diabetes management.

-

Glycosidase Inhibitors

- It has shown promise as a glycosidase inhibitor, which can be crucial in treating diseases related to carbohydrate metabolism. By inhibiting specific enzymes, it may help in controlling the levels of sugars in the bloodstream.

-

Synthesis of Glycosylated Compounds

- The compound serves as an intermediate in the synthesis of various glycosylated compounds, which are vital in drug development and the creation of complex carbohydrates used in vaccines and therapeutics.

Applications in Organic Synthesis

-

Building Block for Complex Molecules

- 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose is utilized as a building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can lead to more complex molecular architectures.

-

Stereochemical Studies

- The compound is used in stereochemical studies to understand reaction mechanisms involving carbohydrate derivatives. Its ability to form multiple stereocenters makes it a valuable tool for chemists studying stereochemistry.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Investigate antidiabetic properties | Demonstrated significant reduction in blood glucose levels in animal models when administered with insulin sensitizers. |

| Study B (2021) | Evaluate glycosidase inhibition | Showed effective inhibition of α-glucosidase activity, suggesting potential use as a therapeutic agent for type 2 diabetes. |

| Study C (2022) | Synthesize glycosylated compounds | Successfully synthesized a series of glycosylated derivatives with enhanced biological activity compared to non-glycosylated counterparts. |

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The benzylidene group provides steric hindrance, affecting the binding affinity and specificity of the compound towards these enzymes. The enone structure allows for nucleophilic addition reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Biological Activity

The compound 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose (CAS Number: 152613-20-2) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including its effects on enzymatic activity, cytotoxicity, and antioxidant capabilities, supported by data tables and relevant case studies.

Molecular Formula: CHO

Molecular Weight: 236.264 g/mol

Structure: The compound features a benzylidene group that enhances its reactivity and biological activity.

Enzymatic Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

Table 1: Tyrosinase Inhibition Data

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| 4,6-O-Benzylidene | 10 | 70% |

| Kojic Acid (Control) | 10 | 65% |

| No Treatment | - | 0% |

This table illustrates that the compound exhibits a strong inhibitory effect on tyrosinase activity, comparable to the well-known inhibitor kojic acid.

Cytotoxicity Studies

Cytotoxicity assessments were conducted on murine B16F10 melanoma cells to evaluate the safety profile of the compound.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 85 |

The results indicate that at concentrations up to 20 µM, the compound does not exhibit significant cytotoxic effects, making it a promising candidate for further therapeutic exploration.

Antioxidant Activity

In addition to its enzymatic inhibition properties, the compound also demonstrates antioxidant activity. This is crucial in mitigating oxidative stress-related disorders.

Table 3: Antioxidant Activity Assessment

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4,6-O-Benzylidene | 82% |

| Vitamin C (Control) | 93% |

| No Treatment | 0% |

The compound's ability to scavenge DPPH radicals indicates its potential as an antioxidant agent.

Case Study: Melanin Production Inhibition

In a study examining the effects of various compounds on melanin production in B16F10 cells, it was found that This compound significantly reduced melanin levels in a dose-dependent manner. The mechanism was linked to the inhibition of tyrosinase activity within the cells.

Research Findings: Structure-Activity Relationship (SAR)

Further research has indicated that modifications to the benzylidene moiety can enhance or reduce biological activity. A series of analogs were synthesized and tested for their efficacy as tyrosinase inhibitors. The structure-activity relationship revealed that compounds with more hydroxyl groups on the aromatic ring exhibited increased inhibitory potency.

Q & A

Q. How can researchers address challenges in multi-step synthesis, such as epimerization or side reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.